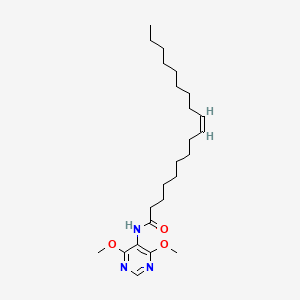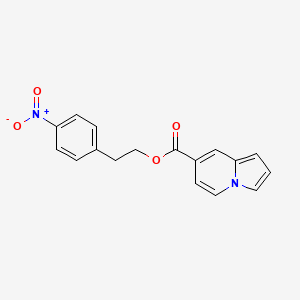
(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran is an organic compound with the molecular formula C7H13BrO It is a brominated derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran typically involves the bromination of 2,6-dimethyltetrahydropyran. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and radical initiators.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, or amines.
Oxidation: Products include ketones or aldehydes.
Reduction: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may serve as a model compound to investigate the interactions between brominated organic molecules and biological macromolecules .
Medicine
This compound could be investigated for its potential as a lead compound in drug discovery .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for the production of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
(2R,6S)-2,6-Dimethylmorpholine hydrochloride: This compound is structurally similar but contains a nitrogen atom in place of the oxygen atom in the tetrahydropyran ring.
(2R,6S)-2,6-Dimethylmorpholine: Similar to the hydrochloride salt but without the chloride ion.
(1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: A structurally related compound with different functional groups.
Uniqueness
(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran is unique due to its bromine substituent, which imparts distinct reactivity compared to its non-brominated counterparts.
Propiedades
Fórmula molecular |
C7H13BrO |
|---|---|
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
(2R,6S)-4-bromo-2,6-dimethyloxane |
InChI |
InChI=1S/C7H13BrO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4H2,1-2H3/t5-,6+,7? |
Clave InChI |
JARBCNALBGKFFF-MEKDEQNOSA-N |
SMILES isomérico |
C[C@@H]1CC(C[C@@H](O1)C)Br |
SMILES canónico |
CC1CC(CC(O1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)

![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936725.png)
![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)


![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] tetracosanoate](/img/structure/B12936746.png)



